![molecular formula C22H20O B120472 4-[(Z)-1,2-diphenylbut-1-enyl]phenol](/img/structure/B120472.png)
4-[(Z)-1,2-diphenylbut-1-enyl]phenol
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Overview
Description
4-[(Z)-1,2-Diphenylbut-1-enyl]phenol (CAS: 89778-37-0) is a phenolic compound characterized by a central Z-configured butenyl chain flanked by two phenyl groups and a hydroxyl substituent at the para position of the phenolic ring . Structurally, it shares a core motif with selective estrogen receptor modulators (SERMs) like tamoxifen but lacks the dimethylaminoethoxy side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2-Diphenyl-but-1-enyl)-phenol typically involves the reaction of phenol with 1,2-diphenyl-1-butene under specific conditions. One common method includes the use of a strong base, such as sodium hydride, to deprotonate the phenol, followed by the addition of 1,2-diphenyl-1-butene. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
4-(1,2-Diphenyl-but-1-enyl)-phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under specific conditions.
Reduction: The double bond in the butenyl chain can be reduced to form the corresponding alkane.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are used.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Saturated hydrocarbons.
Substitution: Nitro- and halogen-substituted phenols.
Scientific Research Applications
4-(1,2-Diphenyl-but-1-enyl)-phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a selective estrogen receptor modulator (SERM).
Medicine: Explored for its potential therapeutic effects in treating conditions like osteoporosis and breast cancer.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-(1,2-Diphenyl-but-1-enyl)-phenol involves its interaction with specific molecular targets. As a selective estrogen receptor modulator, it binds to estrogen receptors and modulates their activity. This interaction can lead to the activation or inhibition of various signaling pathways, depending on the tissue type. The compound’s structure allows it to selectively target bone tissue, making it a potential candidate for osteoporosis treatment .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues of 4-[(Z)-1,2-Diphenylbut-1-enyl]phenol
The compound belongs to a family of diphenylbutenyl derivatives with varied substituents influencing ER modulation. Below is a comparative analysis of key analogues:
Pharmacological and Functional Differences
Receptor Binding and Selectivity
- Tamoxifen: Acts as a competitive ER antagonist in breast tissue but a partial agonist in bone and endometrium due to its dimethylaminoethoxy side chain, which facilitates tissue-specific coactivator recruitment .
- This compound: The absence of the aminoethoxy chain likely reduces ER binding affinity, as demonstrated by studies showing that phenolic derivatives without side chains exhibit weaker antagonism .
- Ospemifene : The chlorine atom at the 4-position enhances ER binding and selectivity for vaginal tissues, reducing systemic estrogenic effects .
Metabolic Stability
- The hydroxyl group in this compound increases susceptibility to glucuronidation, shortening its half-life compared to tamoxifen, which is metabolized to active derivatives like 4-hydroxytamoxifen .
Research Findings and Clinical Relevance
- Tamoxifen Metabolite Studies: this compound is hypothesized to be a minor metabolite of tamoxifen, though its low bioavailability limits therapeutic utility .
- Ospemifene’s Chlorine Effect : The 4-chloro substituent in ospemifene improves metabolic stability and receptor binding, demonstrating the importance of halogenation in SERM design .
- Fispemifene’s Anti-Inflammatory Action : Unlike classical SERMs, fispemifene reduces prostatic inflammation via pathways unrelated to ER modulation, highlighting structural versatility in drug development .
Biological Activity
4-[(Z)-1,2-diphenylbut-1-enyl]phenol, also known as Tamoxifen, is a selective estrogen receptor modulator (SERM) widely used in the treatment of estrogen receptor-positive breast cancer. This compound exhibits significant biological activity, particularly in its ability to modulate estrogen receptors and induce apoptosis in cancer cells. This article reviews the biological activity of this compound, including its mechanisms of action, effects on various cell lines, and relevant case studies.
Tamoxifen operates primarily through its interaction with estrogen receptors (ERs), particularly ERα and ERβ. It acts as an antagonist in breast tissue while functioning as an agonist in other tissues such as bone and uterus. The compound is metabolized into several active metabolites, including 4-hydroxytamoxifen and endoxifen, which exhibit enhanced anti-estrogenic properties compared to the parent compound.
Key Metabolites
- 4-Hydroxytamoxifen : Exhibits a higher binding affinity for ERs than Tamoxifen itself.
- Endoxifen : A potent metabolite that contributes significantly to the drug's therapeutic effects.
Antiproliferative Effects
Tamoxifen has demonstrated potent antiproliferative effects across various cancer cell lines. A study utilizing the National Cancer Institute's 60-cell line screen revealed that Tamoxifen exhibited high growth inhibition rates in multiple cancer types, including:
Cancer Type | Growth Inhibition (%) |
---|---|
Colon (HCC-2998) | 95% |
Breast (MCF-7) | 90% |
Melanoma (M14) | 99% |
CNS (U251) | 90% |
The compound showed IC50 values ranging from 10 to 72 nM across these cell lines, indicating its potent anti-cancer properties .
Induction of Apoptosis
Tamoxifen has been shown to induce apoptosis in cancer cells. In a study involving MCF-7 cells treated with Tamoxifen at a concentration of 10 µM for 72 hours, significant apoptosis was observed:
- Apoptosis Rate : Approximately 76% of cells underwent apoptosis.
- Cell Cycle Arrest : The compound also induced G2/M phase arrest, which is often associated with subsequent apoptotic events.
Flow cytometry analysis confirmed these findings, indicating that Tamoxifen effectively disrupts cell cycle progression and promotes programmed cell death .
Clinical Efficacy in Breast Cancer
Tamoxifen has been extensively studied for its efficacy in treating ER-positive breast cancer. A pivotal clinical trial demonstrated that patients receiving Tamoxifen had a significant reduction in recurrence rates compared to those receiving placebo. The drug's ability to block estrogen's proliferative effects on breast tissue has made it a cornerstone in adjuvant therapy for early-stage breast cancer.
Resistance Mechanisms
Despite its effectiveness, some patients develop resistance to Tamoxifen. Research indicates that alterations in ER expression or mutations can lead to reduced sensitivity. Furthermore, the presence of co-regulators and changes in signaling pathways may contribute to this resistance.
Properties
IUPAC Name |
4-[(Z)-1,2-diphenylbut-1-enyl]phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O/c1-2-21(17-9-5-3-6-10-17)22(18-11-7-4-8-12-18)19-13-15-20(23)16-14-19/h3-16,23H,2H2,1H3/b22-21- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJVFSITVRZYTHO-DQRAZIAOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)O)/C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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